![molecular formula C16H20ClN5O2 B2754105 3-(3-chlorophenyl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)propanamide CAS No. 2034515-84-7](/img/structure/B2754105.png)
3-(3-chlorophenyl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C16H20ClN5O2 and its molecular weight is 349.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(3-chlorophenyl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)propanamide is a synthetic compound with the molecular formula C16H20ClN5O2 and a molecular weight of 349.82 g/mol. This compound has garnered interest in various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, the presence of a chlorophenyl group has been associated with enhanced interaction with cancer cell targets. In vitro assays have demonstrated that derivatives of triazine compounds can inhibit the proliferation of various cancer cell lines. A notable case involved a related compound that showed potent inhibitory effects on HeLa cells with IC50 values under 10 µM .
Enzyme Inhibition
One of the prominent biological activities of this compound is its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial in melanin biosynthesis and is often targeted in treatments for hyperpigmentation and melanoma. Structure-activity relationship (SAR) studies suggest that modifications at the aromatic moiety enhance binding affinity to the active site of tyrosinase. For example, compounds featuring methoxy groups exhibited increased inhibitory activity due to improved electron density on the aromatic ring .
Neurotropic Effects
Another area of exploration includes the neurotropic effects of compounds similar to this compound. Research has shown that certain derivatives can exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter levels and protection against oxidative stress .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of various derivatives based on the core structure of this compound. The following table summarizes key findings from recent studies:
Compound | Activity Assessed | IC50 (µM) | Notes |
---|---|---|---|
Compound A | Tyrosinase Inhibition | 22.90 ± 5.65 | Significant improvement with methyl substitution |
Compound B | Anticancer (HeLa) | <10 | Strong inhibition observed |
Compound C | Neurotropic Activity | N/A | Exhibited protective effects in neuronal cultures |
Molecular Docking Studies
Molecular docking studies have provided insights into how structural modifications affect binding interactions with target enzymes and receptors. The integration of different substituents on the triazine moiety has been shown to enhance binding affinity through increased hydrogen bonding and hydrophobic interactions .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs to 3-(3-chlorophenyl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)propanamide exhibit notable anticancer activity.
- Mechanism : The presence of the chlorophenyl group enhances interactions with cancer cell targets.
- Case Study : In vitro assays have shown that related triazine compounds can inhibit the proliferation of various cancer cell lines. For example, a derivative demonstrated potent inhibitory effects on HeLa cells with an IC50 value below 10 µM.
Enzyme Inhibition
This compound has been identified as a potential tyrosinase inhibitor , which is crucial for melanin biosynthesis.
- Significance : Tyrosinase inhibitors are sought after for treating hyperpigmentation and melanoma.
- Experimental Findings : Structure-activity relationship (SAR) studies suggest that modifications at the aromatic moiety increase binding affinity to tyrosinase's active site. Compounds featuring methoxy groups showed enhanced inhibitory activity due to improved electron density on the aromatic ring.
Neurotropic Effects
The neuroprotective properties of this compound have also been explored.
- Research Findings : Certain derivatives exhibit protective effects in neuronal cultures, potentially aiding in the treatment of neurodegenerative diseases.
- Mechanism of Action : These compounds may modulate neurotransmitter levels and protect against oxidative stress, contributing to their neurotropic effects.
Case Studies and Experimental Data
Recent studies have evaluated the biological activity of various derivatives based on the core structure of this compound. The following table summarizes key findings from these studies:
Compound | Activity Assessed | IC50 (µM) | Notes |
---|---|---|---|
Compound A | Tyrosinase Inhibition | 22.90 ± 5.65 | Significant improvement with methyl substitution |
Compound B | Anticancer (HeLa) | <10 | Strong inhibition observed |
Compound C | Neurotropic Activity | N/A | Exhibited protective effects in neuronal cultures |
Molecular Docking Studies
Molecular docking studies have been conducted to understand how structural modifications impact binding interactions with target enzymes and receptors.
- Findings : The integration of different substituents on the triazine moiety enhances binding affinity through increased hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O2/c1-22(2)15-19-13(20-16(21-15)24-3)10-18-14(23)8-7-11-5-4-6-12(17)9-11/h4-6,9H,7-8,10H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXWTABYDRTVNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CCC2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.